molecular formula C15H20ClNO2 B5671317 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide CAS No. 301226-20-0

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide

Cat. No.: B5671317
CAS No.: 301226-20-0
M. Wt: 281.78 g/mol
InChI Key: LOOMXVOOADAMGI-UHFFFAOYSA-N
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Description

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound features a phenoxy group substituted with chlorine and methyl groups, attached to a cyclopentylacetamide moiety. Its unique structure imparts specific chemical and physical properties that make it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide typically involves the reaction of 4-chloro-3,5-dimethylphenol with chloroacetyl chloride to form 2-(4-chloro-3,5-dimethylphenoxy)acetyl chloride. This intermediate is then reacted with cyclopentylamine under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide involves its interaction with specific molecular targets. The phenoxy group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The cyclopentylacetamide moiety enhances the compound’s binding affinity and specificity towards its targets. This dual functionality makes it a valuable compound for studying enzyme inhibition and receptor modulation .

Comparison with Similar Compounds

    4-chloro-3,5-dimethylphenol: Shares the phenoxy group but lacks the cyclopentylacetamide moiety.

    2-(4-chloro-3,5-dimethylphenoxy)acetic acid: Similar structure but with an acetic acid group instead of cyclopentylacetamide.

    2-(4-chloro-3,5-dimethylphenoxy)-N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide: Contains a tetrahydropyrimidinyl group instead of cyclopentyl.

Uniqueness: 2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide is unique due to its specific combination of a phenoxy group with a cyclopentylacetamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for .

Properties

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO2/c1-10-7-13(8-11(2)15(10)16)19-9-14(18)17-12-5-3-4-6-12/h7-8,12H,3-6,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOMXVOOADAMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701204953
Record name 2-(4-Chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301226-20-0
Record name 2-(4-Chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301226-20-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chloro-3,5-dimethylphenoxy)-N-cyclopentylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701204953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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